1-(2-(Trifluoromethyl)phenyl)prop-2-EN-1-amine
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Overview
Description
1-(2-(Trifluoromethyl)phenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C10H10F3N It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety
Preparation Methods
The synthesis of 1-(2-(Trifluoromethyl)phenyl)prop-2-EN-1-amine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent . This method is advantageous due to its good functional group tolerance, mild reaction conditions, and the use of inexpensive or easy-to-handle materials .
Another approach involves the reaction of 1,3-bis(trifluoromethyl)prop-2-ene 1-iminium salts with various nucleophiles to form the desired product . This method leverages the electrophilic nature of the iminium salts to facilitate the formation of the target compound.
Chemical Reactions Analysis
1-(2-(Trifluoromethyl)phenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include mild temperatures, organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
1-(2-(Trifluoromethyl)phenyl)prop-2-EN-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethyl)phenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of nuclear factor erythroid 2 p45-related factor 2 (Nrf2), a key regulator of antioxidant response elements . This modulation occurs through the covalent modification of thiol groups on target proteins by the compound’s electrophilic enone moiety .
Comparison with Similar Compounds
1-(2-(Trifluoromethyl)phenyl)prop-2-EN-1-amine can be compared with other trifluoromethylated compounds, such as:
1-(2-(Trifluoromethyl)phenyl)propan-2-ylamine: This compound differs by having a propan-2-ylamine moiety instead of a prop-2-en-1-amine moiety, which affects its reactivity and applications.
1-(2-(Trifluoromethyl)phenyl)ethan-1-amine: This compound has an ethan-1-amine moiety, making it less sterically hindered and potentially more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10F3N |
---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3N/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13/h2-6,9H,1,14H2 |
InChI Key |
LRRHLLIATWWVCM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=CC=C1C(F)(F)F)N |
Origin of Product |
United States |
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